

# GSK840: A Potent and Selective Inhibitor of RIPK3 Kinase

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## Compound of Interest

Compound Name: GSK840

Cat. No.: B10814840

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase selectivity profile of **GSK840**, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information is compiled from publicly available experimental data to facilitate an objective comparison with other kinase inhibitors.

**GSK840** has been identified as a highly potent and selective small-molecule inhibitor of RIPK3, a key kinase involved in the necroptosis cell death pathway. It binds to the RIPK3 kinase domain with a high affinity and effectively inhibits its kinase activity. This guide summarizes the quantitative data on its selectivity, details the experimental methodologies used for this determination, and provides visual representations of relevant pathways and workflows.

## Selectivity Profile of GSK840

**GSK840** demonstrates remarkable selectivity for RIPK3 over a broad spectrum of other human kinases. In a comprehensive screen against 300 different protein kinases, **GSK840** displayed minimal off-target activity, highlighting its specificity. The inhibitory activity of **GSK840** against its primary target, RIPK3, is in the sub-nanomolar range, indicating a high degree of potency.

Kinase	IC50 (nM) - Binding	IC50 (nM) - Kinase Activity	Reference
RIPK3	0.9	0.3	
RIPK1	No significant inhibition	No significant inhibition	

Table 1: Inhibitory Activity of **GSK840** against RIPK3 and RIPK1.

When assayed at a concentration of 1  $\mu$ M, **GSK840** showed the most favorable selectivity profile when compared to two other structurally distinct RIPK3 inhibitors, GSK'843 and GSK'872, against a panel of 300 human protein kinases. This high specificity minimizes the potential for off-target effects, making **GSK840** a valuable tool for studying the specific roles of RIPK3 in cellular processes and a promising candidate for therapeutic development.

## Experimental Protocols

The selectivity of **GSK840** was determined using well-established in vitro kinase assay methodologies. The primary assays used to characterize its inhibitory activity and selectivity were the ADP-Glo™ Kinase Assay and a broad kinase panel screening platform, likely a service similar to KINOMEscan®.

### Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The enzymatic activity of purified recombinant human RIPK3 was measured in the presence of varying concentrations of **GSK840**. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase-based reaction, generating a luminescent signal that is proportional to the kinase activity. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were then calculated from the dose-response curves.

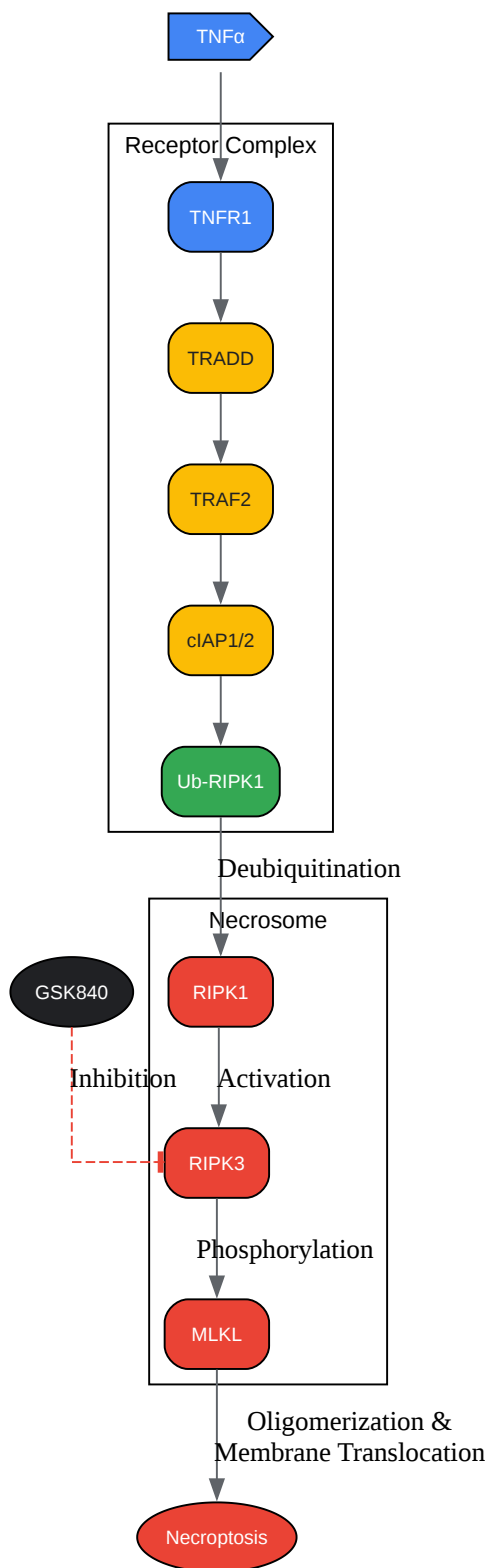
### Kinase Selectivity Profiling (KINOMEscan® as a representative example)

To assess the broader selectivity of **GSK840**, a competitive binding assay platform such as KINOMEscan® is typically employed. This method involves testing the ability of the compound to displace a proprietary, immobilized, active-site directed ligand from a large panel of purified human kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) for a DNA tag that is fused to each kinase. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, from which dissociation constants ( $K_d$ ) or percent inhibition at a given concentration can be determined. This high-throughput screening method allows for a comprehensive assessment of the inhibitor's specificity across the human kinome.

## Visualizing the Mechanism and Workflow

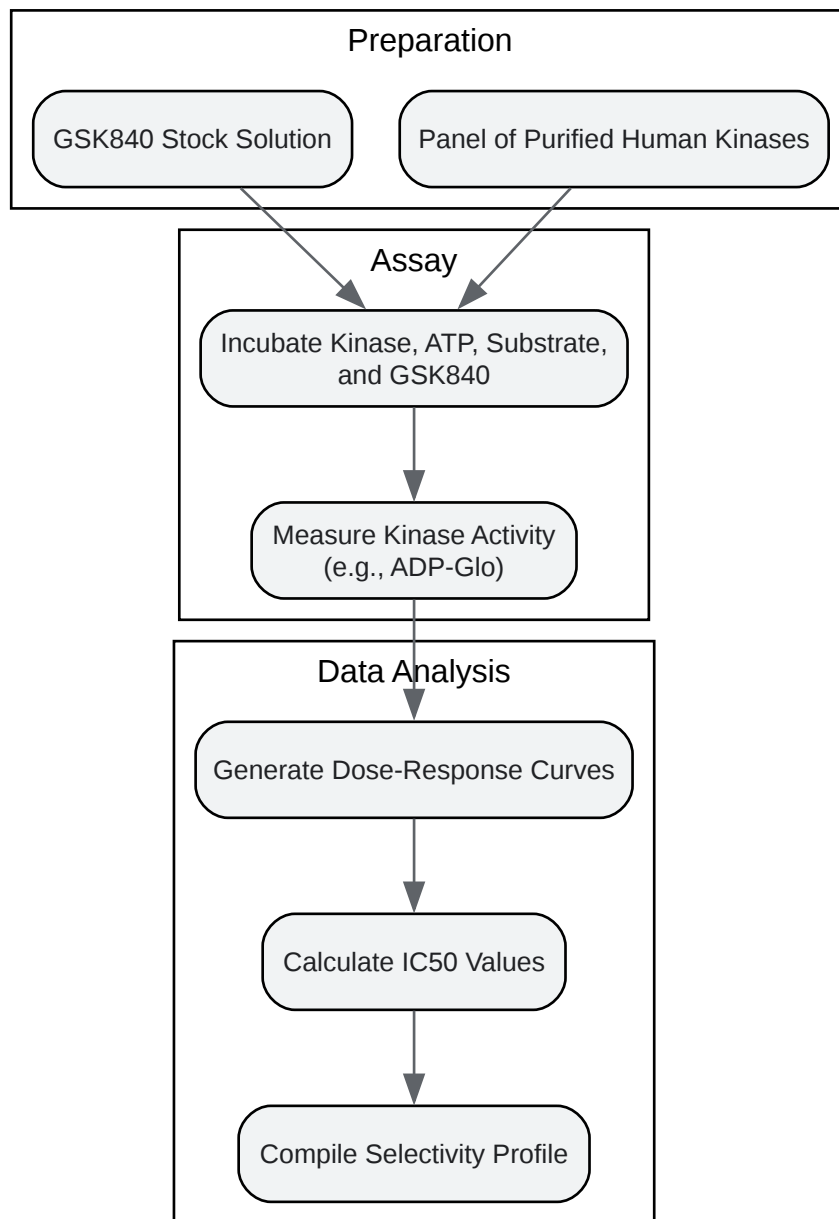
To further illustrate the context of **GSK840**'s action and the experimental approach to determine its selectivity, the following diagrams are provided.

## Simplified Necroptosis Signaling Pathway

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Caption: **GSK840** inhibits the necroptosis pathway by targeting RIPK3.

## Kinase Selectivity Profiling Workflow



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Caption: Workflow for determining kinase inhibitor selectivity.

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